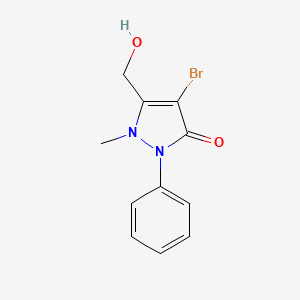

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

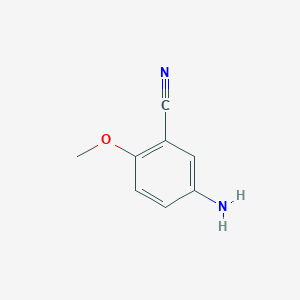

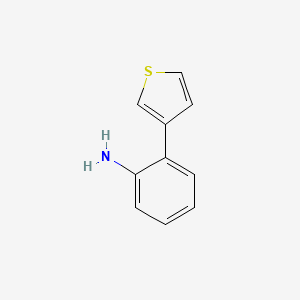

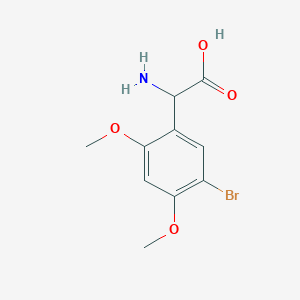

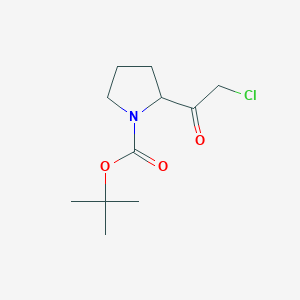

The compound "4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of a bromine atom and a hydroxymethyl group in the compound suggests potential for further chemical modifications and biological interactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of brominated pyrazoles, brominated trihalomethylenones have been used as precursors for the synthesis of various substituted pyrazoles . Additionally, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been employed to synthesize N-hydroxy-N-aryl pyrazole carboxamides . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of derivatives through different synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) and electronic absorption spectroscopy have been used to study the structure of similar compounds . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 15N NMR, provides detailed information about the electronic environment of the atoms within the molecule . Additionally, computational methods such as Density Functional Theory (DFT) can predict the equilibrium geometry and electronic properties of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, substitution, and nucleophilic addition. For example, brominated pyrazoles can react with hydrazine monohydrate to form various substituted pyrazoles . They can also participate in multicomponent reactions to yield complex heterocyclic structures . The presence of reactive functional groups such as bromo, hydroxymethyl, and methyl in the compound of interest suggests a high potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and hydroxymethyl groups can affect the compound's polarity, solubility, and reactivity. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be determined through spectroscopic studies and computational methods, providing insight into the compound's reactivity and potential biological activity . The compound's stability and charge distribution can be analyzed using Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions and charge delocalization within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has been a significant compound in synthetic chemistry. It has been used in the synthesis of various heterocyclic compounds. For instance, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one reacted with various reagents to form 4-substituted heterocycles-5-pyrazolones (Youssef, 1984). Similarly, 4-Hydroxymethyl-2-pyrazolin-5-one was essential in the preparation of new 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one and its derivatives for dyeing polyester fabrics (Metwally, Khalifa, & Amer, 2008).

Antioxidant Activity

This compound has also been investigated for its potential in forming derivatives with antioxidant properties. A study by Gaffer et al. (2017) utilized 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one as a core for synthesizing thiazolyl–pyrazolone compounds, which were then evaluated for their antioxidant activity using the ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Biomedical Applications

The compound's derivatives have shown promise in various biomedical applications. For instance, Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, leading to a compound with potential in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antimicrobial Activity

Several derivatives of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one have been synthesized with potent antimicrobial activity. Farag et al. (2008) synthesized a series of phenylpyrazoles with different aromatic ring systems that exhibited significant in vitro antimicrobial activities (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Antidepressant Activities

In the field of medicinal chemistry, derivatives of this compound have been explored for their antidepressant properties. For example, Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, which were evaluated for their antidepressant activities in mice, showing promising results (Palaska, Aytemir, Uzbay, & Erol, 2001).

Safety and Hazards

The compound “4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole” has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQJWLHQPEMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)